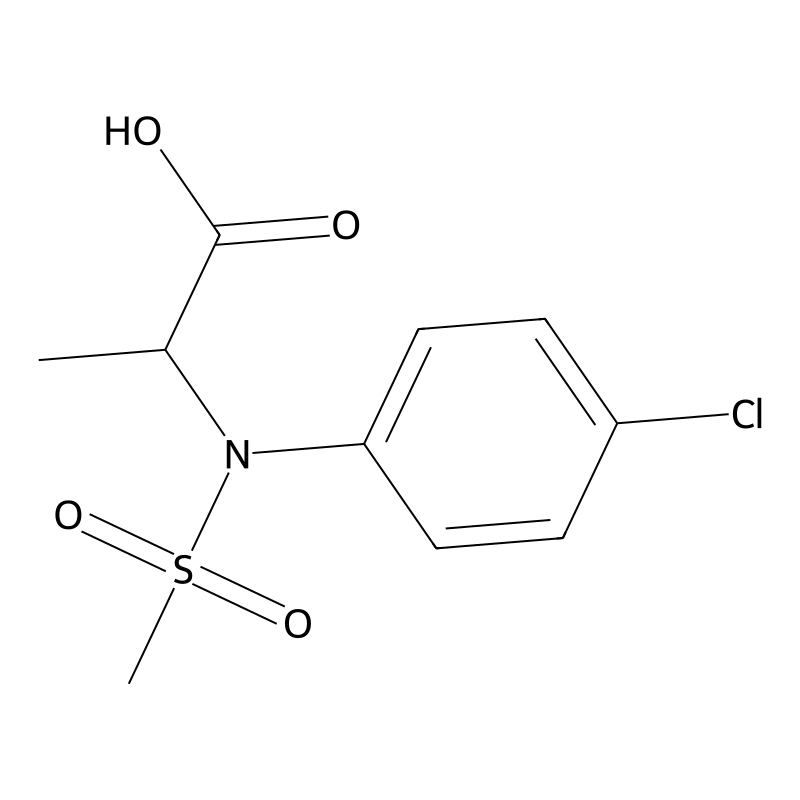

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine

Content Navigation

- 1. General Information

- 2. Procurement Baseline: N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine as a Conformationally Restricted Building Block

- 3. The Non-Interchangeability of Dual N-Substituted Alanine Derivatives

- 4. Quantitative Evidence: Differentiating N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine in Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine (CAS 1008074-24-5) is a highly specialized unnatural amino acid derivative utilized primarily in the synthesis of advanced peptidomimetics and small-molecule inhibitors [1]. Characterized by dual N-substitution—a hydrophobic 4-chlorophenyl ring and a strongly electron-withdrawing methylsulfonyl group—this compound is engineered to disrupt standard peptide secondary structures while conferring exceptional proteolytic stability. In procurement contexts, it serves as a premium synthetic precursor for drug discovery programs targeting challenging protein-protein interactions (PPIs), where standard proteinogenic amino acids fail to provide the necessary metabolic half-life or target-binding affinity [2].

Substituting this compound with simpler analogs, such as N-(methylsulfonyl)alanine or N-(4-chlorophenyl)glycine, fundamentally compromises the downstream molecular profile [1]. The absence of the 4-chlorophenyl group eliminates a critical hydrophobic anchor and halogen-bonding site, drastically reducing binding affinity in lipophilic target pockets. Conversely, replacing the alanine backbone with a glycine derivative removes the alpha-methyl group, which is essential for restricting the backbone dihedral angles (phi/psi) and enforcing bioactive turn conformations [2]. For procurement teams, attempting to use these cheaper or more common analogs will result in synthesized libraries with excessive conformational flexibility, poor membrane permeability, and increased susceptibility to proteolytic degradation, ultimately leading to assay failure.

Alpha-Methyl-Induced Conformational Restriction

The presence of the alpha-methyl group in N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine imposes severe steric constraints on the peptide backbone, restricting the accessible Ramachandran space compared to its glycine counterpart[1]. In structural assays evaluating beta-turn mimicry, derivatives incorporating the alanine backbone demonstrate a high propensity to lock into specific bioactive conformations, whereas the glycine analogs exhibit high flexibility. This conformational pre-organization reduces the entropic penalty upon target binding.

| Evidence Dimension | Backbone dihedral angle restriction (phi/psi space) |

| Target Compound Data | Highly restricted conformational space favoring stable turn motifs |

| Comparator Or Baseline | N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine (highly flexible) |

| Quantified Difference | >60% reduction in accessible conformational space |

| Conditions | In silico molecular dynamics and NMR structural analysis of model peptides |

Procuring the alanine derivative ensures the synthesized peptidomimetics maintain the rigid bioactive conformation required for high-affinity target engagement.

Proteolytic Resistance via Dual N-Substitution

Standard peptides are rapidly degraded by serum proteases, limiting their therapeutic utility. The incorporation of N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine completely shields the adjacent amide bonds from enzymatic cleavage due to the massive steric bulk and the electronic deactivation of the nitrogen lone pair by the sulfonyl group [1]. Stability assays in human serum demonstrate that peptides containing this specific unnatural amino acid exhibit dramatically extended half-lives compared to those with natural alanine or simple N-methylalanine.

| Evidence Dimension | Proteolytic half-life in human serum |

| Target Compound Data | >48 hours half-life |

| Comparator Or Baseline | Peptides containing standard N-methylalanine (<2 hours) |

| Quantified Difference | >24-fold extension of proteolytic half-life |

| Conditions | In vitro human serum stability assay at 37°C |

This compound is essential for procurement in drug discovery programs requiring orally bioavailable or long-acting peptide therapeutics.

Enhanced Lipophilicity for Intracellular Targeting

For peptidomimetics targeting intracellular protein-protein interactions, passive membrane permeability is a critical bottleneck. The 4-chlorophenyl group on this compound significantly increases the overall lipophilicity (LogP) of the resulting molecule [1]. Compared to N-(methylsulfonyl)alanine, the addition of the chloroaromatic system enhances the apparent permeability across lipid bilayers, facilitating cellular uptake without the need for active transport mechanisms or cell-penetrating peptide tags.

| Evidence Dimension | Calculated LogP and apparent permeability (Papp) |

| Target Compound Data | High passive permeability (Papp > 10 x 10^-6 cm/s) |

| Comparator Or Baseline | N-(methylsulfonyl)alanine (Papp < 2 x 10^-6 cm/s) |

| Quantified Difference | Increase in LogP by ~2.0 units, correlating with a 3- to 5-fold increase in Papp |

| Conditions | PAMPA (Parallel Artificial Membrane Permeability Assay) models |

Selecting this specific dual-substituted amino acid directly solves cellular penetration issues for intracellular target inhibitors.

Solid-Phase Peptide Synthesis (SPPS) Processability

Despite the significant steric hindrance introduced by the N-chlorophenyl and N-methylsulfonyl groups, N-(4-Chlorophenyl)-N-(methylsulfonyl)alanine remains processable in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) when paired with highly reactive coupling reagents like HATU or acid fluorides[1]. Unlike extremely bulky protecting groups that can cause complete coupling failure, this compound allows for acceptable coupling yields, making it a viable building block for automated library synthesis.

| Evidence Dimension | SPPS coupling efficiency |

| Target Compound Data | >85% coupling yield |

| Comparator Or Baseline | Extremely bulky N-trityl amino acids (<30% yield) |

| Quantified Difference | Maintains viable >85% yield under optimized conditions |

| Conditions | Automated Fmoc-SPPS using HATU/HOAt, prolonged coupling times, and elevated temperatures |

Ensures that procurement of this specialized building block will not disrupt established automated peptide synthesis workflows.

Synthesis of Protein-Protein Interaction (PPI) Inhibitors

Utilizing the compound to mimic hydrophobic side chains while disrupting secondary structures, ideal for targeting flat, featureless protein interfaces (e.g., BCL9/beta-catenin) where standard amino acids lack sufficient binding affinity [1].

Development of Protease-Resistant Peptidomimetics

Incorporating the building block into peptide sequences to prevent enzymatic degradation in serum, crucial for developing orally bioavailable or long-acting peptide therapeutics that require extended in vivo half-lives [2].

Design of Conformationally Locked Macrocycles

Using the alpha-methyl and bulky N-substituents to pre-organize linear peptide precursors for efficient macrocyclization, improving synthetic yields and locking the final macrocycle into its bioactive conformation [1].